2-Bromo-1-ethoxy-4-isopropylbenzene
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Overview
Description
2-Bromo-1-ethoxy-4-isopropylbenzene is an aromatic organic compound with the chemical formula C12H17BrOThis compound is characterized by the presence of a bromine atom, an ethoxy group, and an isopropyl group attached to a benzene ring.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-ethoxy-4-isopropylbenzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to retain the aromaticity of the benzene ring during reactions .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile . The downstream effects include the formation of a substituted benzene ring .
Pharmacokinetics
The compound’smolecular weight (243.14 g/mol) may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution mechanism, which maintains the aromaticity of the benzene ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by the presence of other substances that can act as nucleophiles or bases . Additionally, the compound’s stability may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-ethoxy-4-isopropylbenzene plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in free radical bromination and nucleophilic substitution reactions
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms and responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s mechanism of action is primarily based on its ability to participate in electrophilic aromatic substitution reactions, where it forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions, leading to the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but its effects may vary depending on the experimental setup and duration . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact changes significantly beyond a certain dosage . It is essential to determine the optimal dosage for achieving the desired effects without causing harm to the subjects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine how the compound is distributed within the biological system and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-4-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-4-isopropylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethoxy-4-isopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.
Reduction: De-brominated products or reduced functional groups.
Scientific Research Applications
2-Bromo-1-ethoxy-4-isopropylbenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-ethoxy-4-isopropylbenzene
- 2-Bromo-1-methoxy-4-isopropylbenzene
- 2-Bromo-1-ethoxy-4-methylbenzene
Uniqueness
2-Bromo-1-ethoxy-4-isopropylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical reactions. The presence of both an ethoxy group and an isopropyl group on the benzene ring provides distinct steric and electronic effects compared to similar compounds .
Properties
IUPAC Name |
2-bromo-1-ethoxy-4-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-4-13-11-6-5-9(8(2)3)7-10(11)12/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDAZWMUVBWLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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